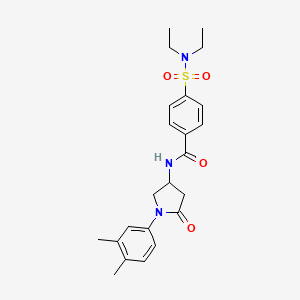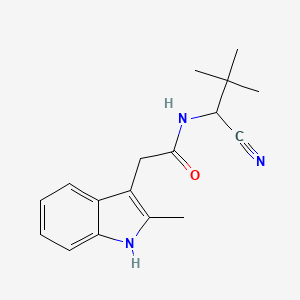
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide selectively inhibits RNA polymerase I transcription by binding to a specific region of the DNA called the rDNA promoter. This prevents the recruitment of transcription factors and RNA polymerase I to the promoter, thereby inhibiting the synthesis of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, which is particularly detrimental to cancer cells that require high levels of protein synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53, a tumor suppressor protein that plays a critical role in regulating cell cycle progression and inducing apoptosis. N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to inhibit the activity of the oncogenic protein c-Myc, which is frequently overexpressed in cancer cells and plays a critical role in promoting cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has several advantages for lab experiments, including its high selectivity for cancer cells that exhibit elevated levels of RNA polymerase I transcription and its ability to induce DNA damage and activate the DNA damage response pathway. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
Future research on N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide is focused on identifying novel combination therapies that can enhance its efficacy and reduce its toxicity. Several preclinical studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide can synergize with other DNA damage-inducing agents, such as PARP inhibitors and platinum-based chemotherapeutics, to enhance its anti-cancer activity. Additionally, several clinical trials are currently underway to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide in patients with various types of cancer.
Méthodes De Synthèse
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide is synthesized using a multi-step process that involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 2-chloro-N-(1-cyano-2,2-dimethylpropyl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using a combination of chromatography techniques, such as flash chromatography and preparative HPLC.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit elevated levels of RNA polymerase I transcription, which is a hallmark of many types of cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to cell death.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-13(12-7-5-6-8-14(12)19-11)9-16(21)20-15(10-18)17(2,3)4/h5-8,15,19H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKNQVDKKITSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)
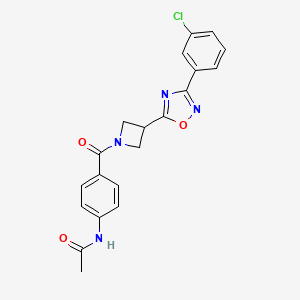
![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)
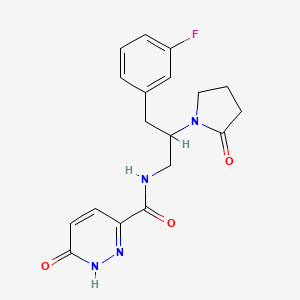

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)
![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)

![ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2962979.png)
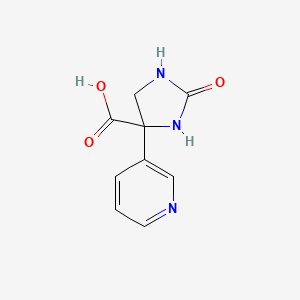
![Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2962981.png)
